2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol
Overview
Description
2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclooctyl group attached to the piperazine ring, which is further connected to an ethoxyethanol chain. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Scientific Research Applications
2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of various chemical products and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol typically involves the reaction of 4-cyclooctylpiperazine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base such as diisopropyl ethyl amine in a solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethoxyethanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of piperazine derivatives.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol is not well-documented. piperazine derivatives are known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can modulate neurotransmitter levels and influence various physiological processes. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: A widely used antipsychotic drug that also contains a piperazine ring and exhibits similar pharmacological properties.
Clozapine: Another antipsychotic drug with a piperazine ring, known for its efficacy in treating schizophrenia.
Uniqueness
2-[2-(4-Cyclooctylpiperazin-1-yl)ethoxy]ethanol is unique due to the presence of the cyclooctyl group, which may impart distinct pharmacological properties compared to other piperazine derivatives. This structural feature could influence the compound’s interaction with molecular targets and its overall biological activity.
Properties
IUPAC Name |
2-[2-(4-cyclooctylpiperazin-1-yl)ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c19-13-15-20-14-12-17-8-10-18(11-9-17)16-6-4-2-1-3-5-7-16/h16,19H,1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSFUDLNRAQHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)CCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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